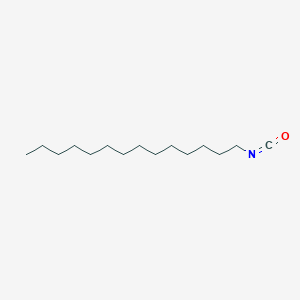

Tetradecyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMAQKBKGDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392931 | |

| Record name | Tetradecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4877-14-9 | |

| Record name | Tetradecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetradecyl Isocyanate from Tetradecylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tetradecyl isocyanate from its primary amine precursor, tetradecylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and safety considerations associated with this transformation. We will explore the industrially prevalent phosgenation route, a safer laboratory-scale alternative using triphosgene, and a phosgene-free approach utilizing di-tert-butyl dicarbonate. Each method is presented with a detailed experimental protocol, mechanistic insights, and a discussion of its advantages and limitations. This guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative citations.

Introduction: The Significance of this compound

This compound is a long-chain aliphatic isocyanate that serves as a crucial building block in various fields of chemical synthesis and materials science. Its unique bifunctional nature, combining a highly reactive isocyanate group with a long, hydrophobic tetradecyl chain, makes it a valuable reagent for surface modification, the synthesis of novel polymers, and the development of biocompatible materials. The isocyanate moiety readily reacts with nucleophiles such as alcohols, amines, and water, allowing for the covalent attachment of the tetradecyl group to a wide range of substrates. This property is exploited in applications such as the preparation of hydrophobically modified polymers, surfactants, and in the development of drug delivery systems.

Synthetic Strategies: A Comparative Analysis

The conversion of tetradecylamine to this compound can be achieved through several synthetic routes. The choice of method often depends on the scale of the synthesis, available equipment, and safety considerations. This guide will focus on three primary methods:

-

Phosgenation: The traditional and most common industrial method.

-

Triphosgene: A safer, solid alternative to gaseous phosgene, suitable for laboratory-scale synthesis.

-

Phosgene-Free Synthesis: An approach using di-tert-butyl dicarbonate, avoiding the use of highly toxic phosgene derivatives.

A comparative summary of these methods is presented in the table below:

| Method | Reagent | Primary Advantage | Primary Disadvantage | Typical Scale |

| Phosgenation | Phosgene (COCl₂) | High efficiency and cost-effective for large-scale production. | Extreme toxicity of phosgene gas, requiring specialized equipment and handling procedures.[1] | Industrial |

| Triphosgene | Bis(trichloromethyl) carbonate (BTC) | Solid, easier to handle than gaseous phosgene, suitable for lab synthesis. | In-situ generation of phosgene still poses a significant hazard; potential for side reactions if not controlled.[2] | Laboratory |

| Phosgene-Free | Di-tert-butyl dicarbonate (Boc₂O) | Avoids the use of highly toxic phosgene and its derivatives, milder reaction conditions. | Potential for urea by-product formation, especially at room temperature; may require careful temperature control.[3] | Laboratory |

Method 1: Synthesis via Phosgenation

The reaction of a primary amine with phosgene is the most established method for the industrial production of isocyanates.[1] The process typically involves a two-stage "cold and hot" phosgenation to maximize yield and minimize the formation of urea byproducts.[4]

Underlying Mechanism

The reaction proceeds through two main stages:

-

Cold Phosgenation (Formation of Carbamoyl Chloride): At low temperatures (0-5°C), tetradecylamine reacts with phosgene to form the corresponding carbamoyl chloride and tetradecylammonium hydrochloride.[5] This step is crucial for preventing the reaction of the starting amine with the newly formed isocyanate, which would lead to the formation of a symmetrical urea.

-

Hot Phosgenation (Dehydrochlorination): The reaction mixture is then heated to a higher temperature (100-165°C) to promote the elimination of hydrogen chloride from the carbamoyl chloride, yielding the desired this compound.[5] The amine hydrochloride also reacts with phosgene at this stage to produce the isocyanate.

Caption: Phosgenation of Tetradecylamine.

Experimental Protocol (Adapted from a similar long-chain isocyanate synthesis)

Disclaimer: This protocol involves the use of phosgene , an extremely toxic gas. This reaction must only be performed by trained personnel in a specialized, well-ventilated fume hood or a dedicated phosgene handling facility with continuous monitoring and appropriate safety measures in place.[6]

Materials:

-

Tetradecylamine

-

Phosgene

-

Anhydrous toluene (or a similar inert solvent like o-dichlorobenzene)[5]

-

Dry nitrogen gas

-

Sodium sulfate (anhydrous)

Equipment:

-

A four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser with a gas outlet connected to a scrubber system (containing aqueous sodium hydroxide), and a dropping funnel.

-

Low-temperature bath (e.g., ice-salt bath)

-

Heating mantle with temperature control

-

Vacuum distillation apparatus

Procedure:

-

Preparation: In the four-necked flask, prepare a solution of phosgene in anhydrous toluene at 0-5°C.

-

Cold Phosgenation: Slowly add a solution of tetradecylamine in anhydrous toluene to the phosgene solution via the dropping funnel while maintaining the temperature between 0 and 5°C with vigorous stirring. A slurry is expected to form.

-

Hot Phosgenation: After the addition is complete, slowly heat the mixture to 100-165°C while continuing to bubble phosgene through the reaction mixture. Continue heating until the solution becomes clear.

-

Degassing: Once the reaction is complete, stop the phosgene flow and cool the solution to approximately 100°C. Purge the reaction mixture with dry nitrogen gas to remove any residual phosgene and hydrogen chloride.

-

Work-up: The crude reaction mixture can be filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation.[7]

Method 2: Synthesis via Triphosgene

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene for laboratory-scale synthesis.[2] It is important to note that triphosgene decomposes to phosgene in the presence of nucleophiles or upon heating, so appropriate safety precautions are still necessary.[8]

Mechanistic Rationale

Triphosgene acts as a phosgene equivalent. In the presence of a tertiary amine base, such as triethylamine, it is believed to generate phosgene in situ. The reaction then proceeds through a similar mechanism to the direct phosgenation method, involving the formation of a carbamoyl chloride intermediate followed by elimination to the isocyanate. The tertiary amine also serves to neutralize the HCl generated during the reaction, forming a hydrochloride salt that typically precipitates from the reaction mixture.

Caption: Triphosgene Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

Tetradecylamine

-

Triphosgene (BTC)

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate (anhydrous)

Equipment:

-

A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Setup: In the three-necked flask under a nitrogen atmosphere, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of tetradecylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the amine/triethylamine solution dropwise to the triphosgene solution over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Method 3: Phosgene-Free Synthesis with Di-tert-butyl Dicarbonate

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates.[9] One promising method for the synthesis of aliphatic isocyanates involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3]

Mechanistic Considerations

The reaction of a primary amine with Boc₂O typically leads to the formation of a Boc-protected amine. However, in the presence of DMAP, and under specific temperature conditions, the reaction can be directed towards the formation of an isocyanate. It is proposed that the Boc-protected amine intermediate undergoes elimination of tert-butanol and carbon dioxide to yield the isocyanate. Critically, for primary aliphatic amines, this reaction should be conducted at low temperatures (e.g., 0°C) to favor isocyanate formation, as room temperature reactions tend to produce the symmetrical urea as the major product.[3]

Caption: Temperature-Dependent Product Formation.

Experimental Protocol

Materials:

-

Tetradecylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous acetonitrile

-

Anhydrous toluene

Equipment:

-

A round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Setup: In the round-bottom flask under a nitrogen atmosphere, dissolve tetradecylamine (1 equivalent) in anhydrous acetonitrile. Cool the solution to 0°C.

-

Reagent Addition: Add DMAP (0.1 equivalents) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.5 equivalents) in anhydrous acetonitrile.

-

Reaction: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting amine is consumed, carefully quench the reaction with a small amount of cold water. Extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Purification and Characterization

Independent of the synthetic method used, the final product, this compound, requires purification to remove unreacted starting materials, reagents, and byproducts.

Purification

Vacuum distillation is the most effective method for purifying this compound, which is a liquid at room temperature.[7] Given its boiling point of 165-170 °C at 1.4 mmHg, a good vacuum system is essential.[10] Care must be taken to avoid excessive heating, which can lead to polymerization or decomposition of the isocyanate.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears around 2270 cm⁻¹ .[11] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting tetradecylamine indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by the signals from the long alkyl chain. The protons on the carbon adjacent to the isocyanate group will appear as a triplet at a characteristic chemical shift.

-

¹³C NMR: The carbon of the isocyanate group (-N=C =O) will have a characteristic chemical shift in the range of 115-135 ppm .[12]

-

-

Mass Spectrometry (MS): Electron impact mass spectrometry of long-chain isocyanates often shows a characteristic fragmentation pattern.[9] The molecular ion peak (M⁺) should be observable, confirming the molecular weight of this compound (239.40 g/mol ).[13]

Safety and Handling

Tetradecylamine: Causes skin and eye irritation and may cause respiratory irritation. It is also very toxic to aquatic life.[14]

Phosgene: An extremely toxic gas that can be fatal if inhaled.[6] All work with phosgene must be conducted in a specialized, contained, and monitored environment by highly trained personnel.[11]

Triphosgene: A toxic solid that can release phosgene upon heating or reaction with nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

Di-tert-butyl dicarbonate: A flammable solid and an irritant.

This compound: Isocyanates are potent respiratory and skin sensitizers and can cause severe allergic reactions upon exposure.[15] They are also lachrymators. All handling should be performed in a well-ventilated fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from tetradecylamine can be successfully achieved through various methods, each with its own set of advantages and challenges. The choice of the synthetic route should be carefully considered based on the desired scale of production, available resources, and, most importantly, safety considerations. The phosgenation method remains the industrial standard for large-scale production due to its efficiency, while the use of triphosgene offers a more manageable alternative for laboratory synthesis. The phosgene-free method using di-tert-butyl dicarbonate presents a promising, safer alternative, although it requires careful control of reaction conditions to prevent the formation of byproducts. This guide provides the necessary technical details and safety information to enable researchers to make an informed decision and to safely and effectively synthesize this valuable chemical intermediate.

References

- Google Patents. (1959). Process for the preparation of isocyanates. (U.S. Patent No. 2,875,226).

- Kawakami, J., et al. (2011). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Tetrahedron Letters, 52(43), 5559-5561.

- Google Patents. (1972). Preparation of isocyanates. (U.S. Patent No. 3,641,094).

- Boutin, J., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(18), 6803–6807.

- Li, Y., et al. (2023).

- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

Chen, X., et al. (2023). Green Chemistry. RSC Publishing. Retrieved from [Link]

- Google Patents. (1977). Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene. (German Patent No. DE2625075A1).

-

PubChem. (n.d.). Tetradecylamine. Retrieved from [Link]

-

Covestro. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phosgene-based isocyanates. Retrieved from [Link]

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. Retrieved from [Link]

-

California Department of Public Health. (2014). Isocyanates: Working Safely. Retrieved from [Link]

- Palacios, F., et al. (2011). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 2(3), 664-670.

-

Justia Patents. (2021). Method for preparing isocyanates. Retrieved from [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

-

NIST. (n.d.). Tetradecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

Duke University. (n.d.). Phosgene Safety Operating Procedure. Retrieved from [Link]

- Tetrahedron Letters. (2005). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 46(38), 6483-6486.

-

ChemRxiv. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

-

Defence Research and Development Canada. (2000). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

- Google Patents. (2011). Method for making carbamates, ureas and isocyanates. (European Patent No. EP2362867A2).

- Federation of Societies for Coatings Technology. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 4877-14-9 [chemicalbook.com]

- 11. paint.org [paint.org]

- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Navigating the Synthesis of Long-Chain Alkyl Isocyanates Beyond Phosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain alkyl isocyanates is a critical process in the development of advanced materials and therapeutics, enabling the modification of surfaces and the creation of specialized polymers. However, the traditional reliance on the highly toxic and corrosive reagent, phosgene, presents significant safety and environmental challenges. This guide provides an in-depth exploration of robust and safer phosgene-free methodologies for the synthesis of these valuable chemical entities. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the leading alternative routes: the Curtius, Hofmann, and Lossen rearrangements, alongside the thermal decomposition of carbamates.

The Imperative for Phosgene-Free Synthesis

The industrial production of isocyanates has historically been dominated by the phosgenation of amines.[1] While efficient, this process involves phosgene, a substance with a history of use as a chemical warfare agent and a high toxicity profile, necessitating stringent handling protocols.[2] The pursuit of "green chemistry" and safer laboratory and industrial practices has driven the development of alternative synthetic pathways that eliminate the need for this hazardous reagent.[3] These phosgene-free routes not only enhance safety but can also offer milder reaction conditions and improved functional group tolerance.

Core Phosgene-Free Synthetic Strategies

The primary alternatives to phosgene-based synthesis for producing long-chain alkyl isocyanates are centered around rearrangement reactions of carboxylic acid derivatives and the thermal decomposition of carbamates. Each method offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

The Curtius Rearrangement: From Carboxylic Acids to Isocyanates

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to isocyanates via an acyl azide intermediate.[4] The isocyanate can then be readily converted into amines, urethanes, and ureas.[4] A significant advancement in this methodology is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis from the carboxylic acid, avoiding the isolation of potentially explosive acyl azides.[5]

Mechanism: The reaction proceeds through the formation of a mixed anhydride from the carboxylic acid and DPPA. This intermediate then reacts with the azide ion to form the acyl azide, which upon heating, undergoes a concerted rearrangement to the isocyanate with the loss of nitrogen gas.[5] The migration of the alkyl group occurs with full retention of configuration.[6]

Experimental Protocol: Synthesis of Octadecyl Isocyanate from Stearic Acid via Curtius Rearrangement

This protocol details a one-pot procedure using diphenylphosphoryl azide (DPPA).

Materials:

-

Stearic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous toluene

-

Anhydrous tert-butanol (for trapping as Boc-carbamate, optional)

Procedure:

-

To a stirred solution of stearic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1-1.5 eq).

-

Add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise at room temperature.[7]

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by the evolution of nitrogen gas.[8]

-

Once the gas evolution ceases (typically 1-2 hours), the isocyanate has been formed.[8]

-

(Optional) To form the Boc-protected amine, cool the reaction mixture and add anhydrous tert-butanol. The isocyanate will be trapped as the tert-butyl carbamate.

-

The solvent can be removed under reduced pressure, and the crude octadecyl isocyanate can be purified by vacuum distillation.

Safety Considerations:

-

Sodium azide and organic azides are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and behind a blast shield, especially on a larger scale.[7]

-

Diphenylphosphoryl azide (DPPA) is a lachrymator and should be handled in a well-ventilated fume hood.[7]

-

The reaction evolves nitrogen gas, which can lead to pressure build-up in a closed system. Ensure the reaction vessel is appropriately vented.[7]

The Hofmann Rearrangement: Amides as Precursors

The Hofmann rearrangement offers a pathway to isocyanates, and subsequently amines with one less carbon atom, starting from primary amides.[5][9] The reaction is typically carried out using a halogen (bromine or chlorine) and a strong base.[5]

Mechanism: The reaction begins with the deprotonation of the amide by the base, followed by halogenation on the nitrogen to form an N-haloamide. A second deprotonation results in an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen and the expulsion of the halide ion, to form the isocyanate.[10]

Experimental Protocol: Synthesis of Heptadecyl Isocyanate from Stearamide

Materials:

-

Stearamide

-

Bromine

-

Sodium hydroxide

-

Dioxane and Water

Procedure:

-

Dissolve stearamide (1.0 eq) in a mixture of dioxane and water.

-

Add a freshly prepared solution of sodium hypobromite (from bromine and excess sodium hydroxide in water) to the amide solution at a low temperature (e.g., 0-10 °C).

-

Slowly warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitoring by TLC).

-

Upon completion, the isocyanate can be extracted with a suitable organic solvent.

-

The solvent is then removed under reduced pressure, and the product is purified by vacuum distillation.

The Lossen Rearrangement: A Milder Approach from Hydroxamic Acids

The Lossen rearrangement converts hydroxamic acids or their derivatives into isocyanates.[2][11] This method can be advantageous due to its milder conditions compared to the Hofmann rearrangement. The reaction can be initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid.[12]

Mechanism: The reaction proceeds by O-acylation or O-sulfonylation of the hydroxamic acid, followed by deprotonation of the N-H group. The resulting anion rearranges with the departure of the leaving group to form the isocyanate.[13]

Experimental Protocol: Synthesis of Long-Chain Alkyl Isocyanates via Lossen Rearrangement

Materials:

-

Long-chain fatty hydroxamic acid (e.g., stearohydroxamic acid)

-

Activating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or a carbodiimide like EDC)[12]

-

Base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve the long-chain fatty hydroxamic acid (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the activating agent (1.0 eq).

-

Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitoring by TLC or IR for the appearance of the isocyanate peak).

-

The reaction mixture can be worked up by washing with water and brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Thermal Decomposition of Carbamates: A Clean and Scalable Route

The thermal decomposition of carbamates is a promising phosgene-free method for producing isocyanates, particularly for industrial applications.[3] This method involves heating a carbamate to a high temperature, causing it to break down into the corresponding isocyanate and alcohol.[14] The reaction is often carried out in the gas phase and can be catalyzed.[3]

Mechanism: The thermal cleavage of the carbamate bond is a reversible reaction. To drive the reaction towards the formation of the isocyanate, the alcohol by-product is typically removed as it is formed. The decomposition is endothermic and requires high temperatures, often above 150 °C.[14]

Experimental Protocol: Synthesis of Dodecyl Isocyanate from Dodecyl Carbamate

Materials:

-

Dodecyl carbamate (can be synthesized from dodecylamine and a dialkyl carbonate)

-

High-boiling point solvent (optional)

-

Catalyst (e.g., zinc oxide, optional)[15]

Procedure:

-

Place the dodecyl carbamate in a distillation apparatus equipped with a short-path distillation head.

-

Heat the carbamate under vacuum. The temperature required for decomposition will depend on the specific carbamate and the pressure.

-

The dodecyl isocyanate will distill as it is formed. The alcohol by-product can be collected in a cold trap.

-

The collected dodecyl isocyanate can be further purified by a second vacuum distillation.

Comparative Analysis of Phosgene-Free Methods

| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Curtius Rearrangement | Carboxylic Acid | DPPA, NaN₃ | Good to Excellent | One-pot procedure with DPPA, mild conditions, good functional group tolerance.[5] | Use of azides (potentially explosive), DPPA can be expensive.[7] |

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | Moderate to Good | Readily available starting materials. | Harsh basic conditions, not suitable for base-sensitive substrates.[10] |

| Lossen Rearrangement | Hydroxamic Acid | Activating agents (e.g., TsCl, MsCl, EDC) | Good | Milder conditions than Hofmann rearrangement.[11] | Hydroxamic acids may not be readily available. |

| Carbamate Decomposition | Carbamate | Heat, Catalyst (optional) | Good to Excellent | Clean reaction, scalable, avoids hazardous reagents.[15] | High temperatures required, potential for side reactions.[14] |

Characterization of Long-Chain Alkyl Isocyanates

The successful synthesis of long-chain alkyl isocyanates can be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic signal for an isocyanate is a strong, sharp absorption band in the region of 2250-2275 cm⁻¹, corresponding to the asymmetric stretching of the -N=C=O group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the isocyanate group will typically appear as a triplet around 3.3-3.5 ppm.

-

¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-125 ppm.[16]

-

Purification of Long-Chain Alkyl Isocyanates

Due to their high boiling points and potential for thermal decomposition, long-chain alkyl isocyanates are typically purified by vacuum distillation .[17] It is crucial to use a well-maintained vacuum system to achieve the necessary low pressure to allow for distillation at a lower temperature, minimizing degradation.[18]

Applications in Research and Drug Development

Long-chain alkyl isocyanates are valuable reagents for introducing lipophilic chains onto various substrates.

-

Surface Modification: They are used to functionalize the surface of nanoparticles, such as cellulose nanocrystals and alumina nanoparticles, to improve their dispersion in nonpolar media and enhance their compatibility with polymer matrices.[19]

-

Drug Delivery: The long alkyl chains can be incorporated into drug delivery systems, such as lipid nanoparticles (LNPs), to modulate their properties.[20][21] The isocyanate group provides a reactive handle for conjugation to drug molecules or other components of the delivery system.

Workflow Diagrams

Curtius Rearrangement Workflow

Caption: Curtius Rearrangement Workflow.

General Synthesis and Application Pathway

Caption: General Synthesis and Application Pathway.

Conclusion

The transition away from phosgene in the synthesis of long-chain alkyl isocyanates is not only a step towards safer and more environmentally benign chemistry but also opens up new avenues for chemical innovation. The Curtius, Hofmann, and Lossen rearrangements, along with the thermal decomposition of carbamates, provide a robust toolkit for researchers. The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. By understanding the principles and practicalities of these phosgene-free routes, scientists can continue to develop novel materials and therapeutics with enhanced safety and sustainability.

References

Sources

- 1. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 14. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-HEPTYL ISOCYANATE(4747-81-3) 13C NMR spectrum [chemicalbook.com]

- 17. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Long-chain lipids facilitate insertion of large nanoparticles into membranes of small unilamellar vesicles | bioRxiv [biorxiv.org]

Methodological & Application

Synthesis of Hydrophobically Modified Polyurethanes Using Tetradecyl Isocyanate: An Application Note and Protocol

Introduction: Engineering Amphiphilic Architectures for Advanced Applications

Hydrophobically modified polyurethanes (HMPs) represent a versatile class of polymers that have garnered significant attention across various scientific and industrial sectors, most notably in the realms of drug delivery, biomedical devices, and advanced coatings.[1][2] Their unique amphiphilic nature, characterized by a hydrophilic backbone and hydrophobic terminal or side chains, allows for self-assembly into nano-scaled structures such as micelles in aqueous environments.[3][4] This behavior is particularly advantageous for the encapsulation and targeted delivery of poorly water-soluble therapeutic agents.[5][6] The incorporation of long alkyl chains, such as the tetradecyl group from tetradecyl isocyanate, provides a robust hydrophobic domain, significantly influencing the polymer's self-assembly characteristics, drug loading capacity, and interaction with biological membranes.[5]

This technical guide provides a comprehensive protocol for the synthesis of hydrophobically modified polyurethanes end-capped with this compound. The synthesis is based on a two-step prepolymer method, a widely adopted and reliable approach for polyurethane synthesis.[7][8] This method allows for precise control over the polymer's molecular weight and architecture. We will delve into the rationale behind key experimental parameters, outline detailed characterization techniques, and discuss the potential applications of these bespoke polymers, particularly in the field of drug development.

Reaction Principle: A Two-Step Approach to Amphiphilic Polyurethanes

The synthesis of hydrophobically modified polyurethanes using this compound is achieved through a two-step process. The first step involves the formation of an isocyanate-terminated prepolymer by reacting a polyol, in this case, polyethylene glycol (PEG), with an excess of a diisocyanate, such as isophorone diisocyanate (IPDI).[7][8] The molar excess of the diisocyanate ensures that the resulting prepolymer chains are terminated with reactive isocyanate (-NCO) groups at both ends.

In the second step, the isocyanate-terminated prepolymer is "end-capped" with a monofunctional long-chain alkyl isocyanate, this compound. This reaction consumes the terminal isocyanate groups of the prepolymer and introduces the long hydrophobic tetradecyl chains at the ends of the hydrophilic PEG backbone, yielding the final amphiphilic polyurethane.

The fundamental reaction chemistry relies on the highly efficient and well-documented urethane linkage formation between an isocyanate group and a hydroxyl group.[9] This reaction can be facilitated by a catalyst, such as dibutyltin dilaurate (DBTDL), to ensure a high conversion rate and control over the reaction kinetics.[8]

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Polyethylene glycol (PEG) | M.W. 2000 g/mol | Sigma-Aldrich | Dry thoroughly before use. |

| Isophorone diisocyanate (IPDI) | ≥99.5% | Sigma-Aldrich | Handle with care in a fume hood. |

| This compound | ≥98% | TCI Chemicals | Store in a dry, inert atmosphere. |

| Dibutyltin dilaurate (DBTDL) | 95% | Sigma-Aldrich | Use as a catalyst. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Use as a solvent. |

| Diethyl ether | ACS grade | Fisher Scientific | For precipitation. |

| Methanol | ACS grade | Fisher Scientific | For washing. |

Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer

-

Drying of Polyethylene Glycol (PEG):

-

Place 10 g (5 mmol) of PEG 2000 in a two-neck round-bottom flask equipped with a magnetic stirrer and a vacuum adapter.

-

Heat the flask in an oil bath at 100 °C under vacuum (≤10 mbar) for at least 4 hours to remove any traces of water.[7][8] Rationale: Water will react with the isocyanate groups, leading to unwanted side reactions and affecting the stoichiometry.

-

-

Prepolymer Synthesis:

-

Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add 50 mL of anhydrous DMF to the flask and stir until the PEG is completely dissolved.[7]

-

In a separate, dry vial, dissolve 2.22 g (10 mmol) of IPDI in 10 mL of anhydrous DMF.

-

Slowly add the IPDI solution to the PEG solution dropwise over 30 minutes with vigorous stirring. Rationale: A slow addition rate helps to control the exothermicity of the reaction and ensures a more uniform prepolymer chain length.

-

Add 2-3 drops of DBTDL catalyst to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere.[10] The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.

-

Protocol 2: End-Capping with this compound

-

End-Capping Reaction:

-

After the 4-hour prepolymerization, cool the reaction mixture to 60 °C.

-

In a separate, dry vial, dissolve 2.41 g (10 mmol) of this compound in 10 mL of anhydrous DMF.

-

Add the this compound solution to the prepolymer solution dropwise over 20 minutes.

-

Continue stirring at 60 °C for an additional 3 hours to ensure complete end-capping. The disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum indicates the completion of the reaction.

-

-

Purification of the Hydrophobically Modified Polyurethane:

-

Once the reaction is complete, cool the polymer solution to room temperature.

-

Pour the solution into a large excess of cold diethyl ether (approximately 500 mL) with vigorous stirring to precipitate the polymer.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with methanol to remove any unreacted monomers and catalyst.

-

Dry the final product under vacuum at 40 °C for 24 hours to a constant weight.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of hydrophobically modified polyurethane.

Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is crucial to confirm its chemical structure, molecular weight, and hydrophobic properties.

| Technique | Purpose | Expected Results |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of urethane linkages and the absence of residual isocyanate groups. | Appearance of a strong C=O stretching peak around 1720 cm⁻¹ (urethane) and the disappearance of the -NCO peak at ~2270 cm⁻¹.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | To elucidate the detailed chemical structure of the polymer. | Peaks corresponding to the protons of the PEG backbone, the IPDI unit, and the long alkyl chain of the tetradecyl group will be observed.[12][13] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | A monomodal peak indicating a relatively narrow molecular weight distribution. |

| Contact Angle Measurement | To assess the hydrophobicity of the polymer surface. | A significant increase in the water contact angle on a film cast from the modified polyurethane compared to the unmodified PEG, indicating increased hydrophobicity. |

Applications in Drug Development

The amphiphilic nature of these hydrophobically modified polyurethanes makes them excellent candidates for various applications in drug development, particularly for the delivery of hydrophobic drugs.[1][12]

-

Micellar Drug Delivery: In aqueous solutions, these polymers can self-assemble into core-shell micelles, with the hydrophobic tetradecyl chains forming the core and the hydrophilic PEG chains forming the outer corona.[4][14] This hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[5][6]

-

Controlled Release: The polymer matrix can be designed to control the release rate of the encapsulated drug, providing sustained therapeutic effects.[15]

-

Biocompatibility: Polyurethanes, especially those based on PEG, generally exhibit good biocompatibility, making them suitable for in vivo applications.[16][17]

Logical Relationship Diagram

Caption: Relationship between synthesis, structure, properties, and applications.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of hydrophobically modified polyurethanes using this compound. The described two-step prepolymer method offers a reliable and controllable route to produce well-defined amphiphilic polymers. The resulting materials hold significant promise for advancing drug delivery systems for hydrophobic therapeutics. The provided characterization techniques are essential for validating the synthesis and understanding the structure-property relationships of these versatile polymers. Researchers and drug development professionals can utilize this guide as a foundational resource for the development of novel polymer-based drug carriers.

References

-

Khalil, A. A., & Badr, S. K. (2008). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry, 24(2), 409-414. [Link]

-

Perin, F., et al. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. Molecules, 28(2), 798. [Link]

- Google Patents. (2020).

-

Dendukuri, D., Hatton, T. A., & Doyle, P. S. (2007). Synthesis and self-assembly of amphiphilic polymeric microparticles. Langmuir, 23(8), 4669-4674. [Link]

-

Guan, Z., & Zhu, X. X. (2000). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Bioconjugate Chemistry, 11(5), 767-770. [Link]

-

Ranjbar, Z., & Yousefi, M. (2010). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions, 20, 133-138. [Link]

-

Caldera-Villalobos, M., et al. (2023). Hydrophilic Polyurethanes: A Brief Review from the Synthesis to Biomedical Applications. Mediterranean Journal of Basic and Applied Sciences, 7(1), 42-57. [Link]

-

Tan, S., et al. (2018). Novel polymeric micelles of amphiphilic triblock copolymer poly (p-dioxanone-co-L-lactide)-block-poly (ethylene glycol). Journal of Pharmaceutical Sciences, 107(7), 1851-1859. [Link]

-

American Chemical Society. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series, 1387, 1-23. [Link]

-

National Center for Biotechnology Information. (n.d.). Biocompatibility of Polyurethanes. In Madame Curie Bioscience Database. [Link]

-

Kim, S., et al. (2008). Release of hydrophobic molecules from polymer micelles into cell membranes revealed by Förster resonance energy transfer imaging. Proceedings of the National Academy of Sciences, 105(34), 12273-12278. [Link]

- Google Patents. (1973). Using monoisocyanates to prepare microporous polyurethanes. US3715326A.

-

Kricheldorf, H. R., & Haupt, E. T. K. (1984). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 185(8), 1633-1644. [Link]

-

Sobolewska, E., et al. (2024). Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion. International Journal of Molecular Sciences, 25(5), 2636. [Link]

-

Ghezzi, M., et al. (2021). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Journal of Controlled Release, 332, 146-163. [Link]

-

Hartgerink, J. D., et al. (2001). Nanotubes Self-Assembled from Amphiphilic Molecules via Helical Intermediates. Chemical Reviews, 101(7), 1991-2036. [Link]

-

Chen, K.-H., et al. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Polymers, 10(11), 1269. [Link]

-

Aziz, S. B., et al. (2022). Effect of PEG Molecular Weight on the Polyurethane-Based Quasi-Solid-State Electrolyte for Dye-Sensitized Solar Cells. Polymers, 14(17), 3624. [Link]

-

Li, D., et al. (2013). Synthesis of polyurethane-g-poly(ethylene glycol) copolymers by macroiniferter and their protein resistance. Polymer Chemistry, 4(10), 3076-3085. [Link]

-

Zhao, Y., et al. (2023). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Coatings, 13(4), 701. [Link]

-

Yilmaz, O. (2007). PREPERATION OF OIL-BASED POLYURETHANES FOR BIOMEDICAL A. Istanbul Technical University. [Link]

-

Kim, H., et al. (2022). Hydrogel Surface-Modified Polyurethane Copolymer Film with Water Permeation Resistance and Biocompatibility for Implantable Biomedical Devices. Polymers, 14(17), 3584. [Link]

-

Behera, B., et al. (2022). Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. Polymers, 14(21), 4777. [Link]

-

Purdue University. (2008). Release of hydrophobic molecules from polymer micelles into cell membranes revealed by Forster resonance energy transfer imaging. Purdue e-Pubs. [Link]

-

Ding, M., et al. (2022). Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery. Science China Chemistry, 65(4), 746-754. [Link]

-

Ritz, S., et al. (2015). Self‐assembly of amphiphilic block copolymers into polymer micelles... - ResearchGate. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(6), 8-12. [Link]

-

MDPI. (2023). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. [Link]

-

Patra, M., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega, 5(6), 2844-2855. [Link]

-

American Chemical Society. (2023). ACS Applied Polymer Materials Ahead of Print. [Link]

-

Li, Z., et al. (2013). Self-assembly of amphiphilic plasmonic micelle-like nanoparticles in selective solvents. Soft Matter, 9(28), 6464-6472. [Link]

-

Al-Ghamdi, A. A., et al. (2021). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Pharmaceutics, 13(10), 1599. [Link]

-

Letchford, K., & Burt, H. (2007). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading. International Journal of Pharmaceutics, 345(1-2), 135-143. [Link]

-

Florjańczyk, Z., & Szymańska, E. (2020). Biobased polyurethanes for biomedical applications. Polymers, 12(10), 2351. [Link]

-

Wang, Y., et al. (2018). Amphiphilic polymeric micelles originating from 1,4-β-D-glucan-g-polyphenylene oxide as the carriers for delivery of docetaxel and the corresponding release behaviors. Carbohydrate Polymers, 192, 260-269. [Link]

Sources

- 1. Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mjbas.com [mjbas.com]

- 10. CN111574822A - Polyurethane hydrophobic film, preparation method and application thereof - Google Patents [patents.google.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders [mdpi.com]

- 13. Amphiphilic polymeric micelles originating from 1,4-β-D-glucan-g-polyphenylene oxide as the carriers for delivery of docetaxel and the corresponding release behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Steric Landscape: A Technical Guide to Reactions Involving the Tetradecyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the unique steric challenges presented by the tetradecyl group in common organic reactions. The long, flexible C14 chain can significantly impact reaction kinetics and yields. This document offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the tetradecyl group considered sterically hindering?

While not a bulky, branched group like a tert-butyl group, the long, unbranched tetradecyl chain presents its own form of steric hindrance. This is primarily due to its large hydrodynamic volume and the conformational flexibility of the long alkyl chain. In solution, the chain can fold back on itself, creating a "self-solvating" environment that can shield the reactive center from incoming nucleophiles or reagents. This steric crowding slows down reaction rates, particularly for concerted mechanisms like S(_N)2.[1]

Q2: How does the tetradecyl group's steric hindrance manifest in common reactions?

The primary consequence is a decrease in reaction rates for bimolecular reactions.[1] In S(_N)2 reactions, for example, the nucleophile must approach the electrophilic carbon from the backside. The long tetradecyl chain can physically obstruct this approach, leading to lower yields or the need for more forcing reaction conditions. In esterification and acylation reactions, the approach of the alcohol or amine to the carbonyl carbon can be similarly impeded.

Q3: Are there any general strategies to mitigate the steric hindrance of the tetradecyl group?

Yes, several strategies can be employed:

-

Elevated Temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping to overcome the activation energy barrier imposed by steric hindrance. However, this can also promote side reactions like elimination.

-

Optimized Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred for S(_N)2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. For reactions involving the hydrophobic tetradecyl group, less polar solvents that can effectively solvate the entire molecule may be beneficial.

-

Use of Catalysts: Catalysts can provide an alternative, lower-energy reaction pathway. This is a highly effective strategy, with different types of catalysts being suitable for different reactions.

-

Advanced Energy Input: Techniques like microwave irradiation and ultrasonication can provide localized energy to the reaction mixture, often leading to dramatic rate enhancements and higher yields in shorter reaction times.

-

High-Pressure Conditions: Applying high pressure can favor reactions with a negative activation volume, which is often the case for bond-forming reactions that are sterically hindered.[2]

Troubleshooting Common Reactions

This section provides troubleshooting guides for specific reactions you might encounter when working with tetradecyl-containing compounds.

Williamson Ether Synthesis with Tetradecyl Halides

The Williamson ether synthesis is a classic method for preparing ethers via an S(_N)2 reaction.[1] However, the steric hindrance of the tetradecyl group can lead to low yields and long reaction times.

Problem: Low yield of the desired tetradecyl ether.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Slow S(_N)2 reaction rate due to steric hindrance. | Increase the reaction temperature. | Provides more kinetic energy to overcome the activation barrier. |

| Use a more reactive leaving group (I > Br > Cl). | Weaker carbon-halogen bonds lead to a lower activation energy for the S(_N)2 reaction. | |

| Use a highly polar aprotic solvent like DMF or DMSO. | These solvents enhance the nucleophilicity of the alkoxide. | |

| Poor solubility of reactants. | Employ Phase-Transfer Catalysis (PTC). | A PTC like tetrabutylammonium bromide (TBAB) can transport the alkoxide from an aqueous or solid phase into the organic phase where the tetradecyl halide is soluble, facilitating the reaction.[3] |

| Competing elimination (E2) reaction. | Use a less sterically hindered alkoxide if possible. | Bulky alkoxides are also strong bases and can promote elimination. |

| Maintain the lowest effective reaction temperature. | Higher temperatures tend to favor elimination over substitution. |

Experimental Workflow: Phase-Transfer Catalyzed Williamson Ether Synthesis

This workflow illustrates a robust method for synthesizing a tetradecyl ether using a phase-transfer catalyst.

Caption: Workflow for Phase-Transfer Catalyzed Williamson Ether Synthesis.

Esterification of Tetradecanol

Esterification of long-chain alcohols like tetradecanol can be sluggish due to both steric hindrance and the lower reactivity of the alcohol.

Problem: Incomplete esterification or slow reaction time.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Equilibrium limitations (Fischer Esterification). | Use a Dean-Stark apparatus to remove water. | Removing one of the products drives the equilibrium towards the ester product (Le Châtelier's principle). |

| Use an excess of the carboxylic acid (if feasible). | Shifts the equilibrium towards the product side. | |

| Low reactivity of tetradecanol. | Use a more effective catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., ZnCl₂). | These catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] |

| Employ microwave-assisted synthesis. | Microwaves can rapidly heat the reaction mixture, often leading to significantly faster reaction times and higher yields, even with less reactive long-chain alcohols.[5][6][7] | |

| Steric hindrance from both the alcohol and carboxylic acid. | Convert the carboxylic acid to a more reactive acyl chloride or anhydride. | Acyl halides and anhydrides are much more electrophilic than the corresponding carboxylic acid and react more readily with sterically hindered alcohols. |

Protocol: Microwave-Assisted Esterification of Tetradecanol

This protocol provides a starting point for the rapid synthesis of tetradecyl esters.

Materials:

-

Tetradecanol (1.0 eq)

-

Carboxylic acid (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene (as solvent)

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial, add tetradecanol, the carboxylic acid, p-toluenesulfonic acid monohydrate, and a stir bar.

-

Add toluene to dissolve the reactants.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The optimal time and temperature will need to be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

N-Acylation of Tetradecylamine

The acylation of long-chain amines like tetradecylamine is generally less problematic than reactions with tetradecanol due to the higher nucleophilicity of the amine. However, challenges can still arise, particularly with sterically hindered acylating agents.

Problem: Low yield or formation of side products in the acylation of tetradecylamine.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale |

| Use of a weak acylating agent. | Use a more reactive acylating agent, such as an acyl chloride or anhydride. | These reagents are highly electrophilic and react rapidly with amines. |

| Employ a coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid. | Coupling agents activate the carboxylic acid, facilitating its reaction with the amine. | |

| Formation of a stable salt between the amine and an acidic acylating agent/byproduct. | Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture. | The base neutralizes any acid formed during the reaction, ensuring the amine remains in its free, nucleophilic form. |

| Low solubility of reactants. | Choose a solvent that effectively dissolves both the tetradecylamine and the acylating agent. Dichloromethane or THF are often good choices. | Ensuring both reactants are in the same phase is crucial for the reaction to proceed efficiently. |

| Slow reaction with a sterically hindered acylating agent. | Consider microwave-assisted synthesis. | As with esterification, microwave irradiation can accelerate the reaction and improve yields.[8] |

Logical Flow for Troubleshooting Acylation Reactions

Caption: Troubleshooting flowchart for the N-acylation of tetradecylamine.

References

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

- Katritzky, A. R.; Singh, S. K. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules2004, 9 (1), 16-27.

- de la Hoz, A.; Díaz-Ortiz, A.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chem. Soc. Rev.2005, 34, 164-178.

- Jenner, G. High pressure and selectivity in organic reactions. Tetrahedron1997, 53 (8), 2669-2696.

- Herriott, A. W.; Picker, D. Phase transfer catalysis. An evaluation of catalysts. J. Am. Chem. Soc.1975, 97 (9), 2345–2349.

- Loupy, A. Microwaves in Organic Synthesis. Wiley-VCH: Weinheim, Germany, 2006.

- Cravotto, G.; Cintas, P. Power ultrasound in organic synthesis: moving from academia to industrial applications. Chem. Soc. Rev.2006, 35, 180-196.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Kurti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Surface Hydrophobicity: A Comparative Analysis of C12, C14, and C16 Isocyanate-Modified Surfaces

For researchers, scientists, and drug development professionals navigating the intricacies of surface modification, achieving a desired level of hydrophobicity is often a critical determinant of success. The choice of modifying agent, particularly the length of its alkyl chain, can profoundly influence the interfacial properties of a material. This guide provides an in-depth, objective comparison of the hydrophobic performance of surfaces modified with dodecyl (C12), tetradecyl (C14), and hexadecyl (C16) isocyanates. Drawing upon established principles and experimental data, we will explore the nuances of how chain length impacts water repellency and delve into the practical methodologies for achieving and characterizing these surfaces.

The Fundamental Role of Alkyl Chain Length in Dictating Hydrophobicity

The hydrophobicity of a surface is fundamentally governed by its chemical composition and topography. The introduction of long-chain alkyl groups via modifiers like isocyanates is a well-established method to reduce surface energy and, consequently, increase water repellency. The underlying principle is the low surface energy of the exposed nonpolar hydrocarbon chains, which minimizes their interaction with polar water molecules.

Longer alkyl chains are generally expected to provide a more densely packed, uniform, and nonpolar surface, leading to higher water contact angles. This is due to the increased van der Waals forces between the longer chains, which promotes a more ordered and vertically oriented molecular arrangement. However, the relationship is not always linear. As the chain length increases significantly, factors such as molecular entanglement and disordered packing can come into play, potentially leading to a less uniform surface and a plateau or even a decrease in hydrophobicity.[1]

Comparative Performance of C12, C14, and C16 Isocyanate-Modified Surfaces

Generally, the trend observed is an increase in hydrophobicity with increasing alkyl chain length from C12 to C16. Longer chains provide a more effective barrier to water penetration and a lower overall surface energy.

| Alkyl Chain Length | Typical Water Contact Angle (WCA) Range | Expected Surface Energy | Key Performance Characteristics |

| C12 (Dodecyl) | 100° - 115° | Low | Provides significant hydrophobicity, suitable for many applications requiring water repellency. The monolayer may be less ordered than longer chains. |

| C14 (Tetradecyl) | 105° - 120° | Lower | Offers a noticeable improvement in hydrophobicity over C12 due to better packing and increased nonpolar surface area. |

| C16 (Hexadecyl) | 110° - 150°+ | Lowest | Can achieve superhydrophobicity (WCA > 150°) under optimal conditions.[2] The longer chains promote a highly ordered, crystalline-like monolayer, leading to very low surface energy. However, at very high chain lengths, the potential for molecular collapse and disorder exists, which could negatively impact hydrophobicity.[1] |

Note: The water contact angles presented are typical values and can vary significantly depending on the substrate, surface roughness, and the specific modification protocol used.

Experimental Protocols for Surface Modification and Characterization

To ensure the reliability and reproducibility of results, the following detailed protocols are provided. These methodologies represent a self-validating system, where careful execution and adherence to best practices will yield consistent and trustworthy data.

Protocol 1: Surface Modification with Alkyl Isocyanates

This protocol describes the covalent attachment of alkyl isocyanates to a hydroxyl-terminated surface (e.g., glass, silicon wafer, or a polymer with surface hydroxyl groups).

Materials:

-

Substrate with surface hydroxyl groups

-

Dodecyl isocyanate (C12), Tetradecyl isocyanate (C14), or Hexadecyl isocyanate (C16)

-

Anhydrous toluene or other suitable anhydrous solvent

-

Dibutyltin dilaurate (DBTDL) catalyst (optional)

-

Anhydrous ethanol or isopropanol (for rinsing)

-

Nitrogen or Argon gas

-

Schlenk line or glovebox for inert atmosphere control

Workflow Diagram:

Caption: Experimental workflow for surface modification with alkyl isocyanates.

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrate to ensure the presence of reactive hydroxyl groups. For glass or silicon substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective. Extreme caution must be exercised when handling piranha solution.

-

Rinse the cleaned substrate extensively with deionized water and then with ethanol or isopropanol.

-

Dry the substrate in an oven at 120 °C for at least 1 hour and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

-

-

Surface Modification Reaction:

-

Place the dry, clean substrate in a reaction vessel.

-

If not in a glovebox, connect the vessel to a Schlenk line and purge with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.

-

Introduce anhydrous toluene to the reaction vessel, ensuring the substrate is fully submerged.

-

Add the desired alkyl isocyanate (C12, C14, or C16) to the solvent to a final concentration of 1-5% (v/v).

-

For less reactive surfaces, a catalyst such as dibutyltin dilaurate (DBTDL) can be added at a concentration of approximately 0.1% (w/v).

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for 2-24 hours. The optimal reaction time and temperature will depend on the substrate and the specific isocyanate used.

-

-

Post-Modification Cleaning:

-

After the reaction is complete, remove the substrate from the reaction solution.

-

Rinse the substrate thoroughly with fresh anhydrous toluene to remove any unreacted isocyanate and catalyst.

-

Perform a final rinse with ethanol or isopropanol to remove residual solvent.

-

Dry the modified substrate with a gentle stream of dry nitrogen.

-

Protocol 2: Characterization of Hydrophobicity

The primary methods for quantifying the hydrophobicity of the modified surfaces are water contact angle (WCA) measurement and the calculation of surface free energy.

A. Water Contact Angle (WCA) Measurement

The WCA is a direct and intuitive measure of a surface's hydrophobicity.

Apparatus:

-

Contact angle goniometer equipped with a high-resolution camera and analysis software.

Workflow Diagram:

Caption: Workflow for water contact angle measurement.

Procedure:

-

Place the modified substrate on the sample stage of the contact angle goniometer.

-

Using a high-precision syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

-

Allow the droplet to equilibrate for 30-60 seconds.

-

Capture a high-resolution image of the droplet at the solid-liquid-air interface.

-

Use the goniometer's software to analyze the droplet shape and calculate the static contact angle.

-

Repeat the measurement at a minimum of five different locations on the surface to ensure statistical relevance and to assess the homogeneity of the modification.

-

Calculate the average WCA and the standard deviation.

B. Surface Free Energy (SFE) Calculation

The SFE of a solid is a more fundamental property that governs its wettability. It can be calculated from contact angle measurements using different liquids with known surface tension components. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly used approach.

Procedure:

-

Measure the contact angles of at least two different liquids with known polar and dispersive surface tension components on the modified surface. Commonly used liquids are deionized water (polar) and diiodomethane (dispersive).

-

The OWRK method utilizes the following equation:

γL(1 + cosθ) / 2(γLd)1/2 = (γSp)1/2 * [(γLp)1/2 / (γLd)1/2] + (γSd)1/2

where:

-

γL is the total surface tension of the liquid.

-

θ is the contact angle of the liquid on the solid surface.

-

γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.

-

γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.

-

-

By plotting γL(1 + cosθ) / 2(γLd)1/2 against [(γLp)1/2 / (γLd)1/2] for the two liquids, a straight line is obtained. The y-intercept of this line is (γSd)1/2, and the slope is (γSp)1/2.

-

The total surface free energy of the solid (γS) is the sum of its dispersive and polar components: γS = γSd + γSp.

Conclusion

The selection of the appropriate alkyl isocyanate for surface modification is a critical decision that directly impacts the resulting hydrophobicity. This guide has provided a comparative framework for understanding the performance of C12, C14, and C16 isocyanates, with the general trend indicating that hydrophobicity increases with chain length in this range. The detailed experimental protocols for both surface modification and characterization are designed to empower researchers to generate reliable and reproducible data. By carefully considering the principles outlined and meticulously implementing the provided methodologies, scientists and drug development professionals can confidently tailor the surface properties of their materials to meet the specific demands of their applications.

References

-

Yusram, S., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Journal of Micromachines. [Link]

-

Kim, H., et al. (2019). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. Frontiers in Chemistry. [Link]

-

Chen, W., et al. (2017). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. RSC Advances. [Link]

-

Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. [Link]

-

Palencia, M. (2014). Surface free energy of solids by contact angle measurements. Journal of Scientific and Technical Applications. [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. [Link]

-

Nanoscience Instruments. (n.d.). Surface Free Energy (SFE). [Link]

-

ResearchGate. (2017). How can I calculate surface energy from contact angle measurement?. [Link]

-

Yuan, Y., & Lee, T. R. (2013). Contact Angle and Wetting Properties. In Surface Science Techniques (pp. 3-34). Springer. [Link]

-

Law, K. Y. (2014). Definitions for hydrophilicity, hydrophobicity, and superhydrophobicity: getting the basics right. The Journal of Physical Chemistry Letters, 5(4), 686-688. [Link]

-

Volpe, C. D., & Siboni, S. (2000). The acid-base theory of solid-liquid interfacial phenomena: half a century of progress, from Zisman to the present day. Journal of adhesion science and technology, 14(2), 235-251. [Link]

-

Wang, S., & Jiang, L. (2007). Definition of superhydrophobic states. Advanced materials, 19(21), 3423-3424. [Link]

Sources

A Senior Application Scientist's Guide to Validating Covalent Attachment of Tetradecyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.